Cas no 5465-16-7 (N-(2-hydroxyphenyl)benzenesulfonamide)

N-(2-hydroxyphenyl)benzenesulfonamide structure
5465-16-7 structure
Product Name:N-(2-hydroxyphenyl)benzenesulfonamide
CAS No:5465-16-7
MF:C12H11NO3S
MW:249.285641908646
CID:942380
PubChem ID:231991
Update Time:2025-04-19

N-(2-hydroxyphenyl)benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-hydroxyphenyl)benzenesulfonamide
    • (2-hydroxyphenyl)(phenylsulfonyl)amine
    • 2-Benzolsulfamino-phenol
    • 2-Benzolsulfonylamino-phenol
    • 2'-hydroxybenzenesulfanilide
    • AC1L5MWK
    • AC1Q6VYI
    • benzenesulfonic acid-(2-hydroxy-anilide)
    • Benzolsulfonsaeure-(2-hydroxy-anilid)
    • CHEMBL2440217
    • Enamine_001432
    • NSC28990
    • o-benzenesulfonamido-phenol
    • Oprea1_731189
    • SureCN752345
    • Cambridge id 5271881
    • HMS1398B02
    • AKOS001036476
    • Z45658673
    • 5465-16-7
    • EN300-7352293
    • STK094684
    • N-(2-hydroxyphenyl)-benzenesulfonamide
    • DTXSID80282963
    • NSC-28990
    • SQARMCGNIUBXAJ-UHFFFAOYSA-N
    • SCHEMBL752345
    • CS-0259498
    • G35201
    • Inchi: 1S/C12H11NO3S/c14-12-9-5-4-8-11(12)13-17(15,16)10-6-2-1-3-7-10/h1-9,13-14H
    • InChI Key: SQARMCGNIUBXAJ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(NC1C=CC=CC=1O)(=O)=O

Computed Properties

  • Exact Mass: 249.04603
  • Monoisotopic Mass: 249.046
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 74.8Ų

Experimental Properties

  • Density: 1.408
  • Boiling Point: 414.1°C at 760 mmHg
  • Flash Point: 204.2°C
  • Refractive Index: 1.661
  • PSA: 66.4
  • LogP: 3.34680

N-(2-hydroxyphenyl)benzenesulfonamide Pricemore >>

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